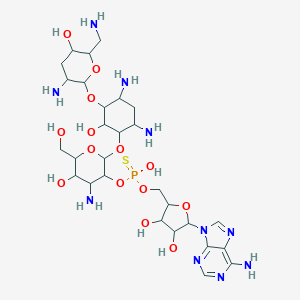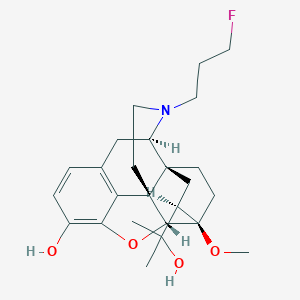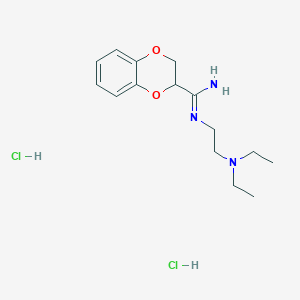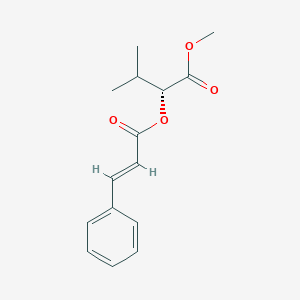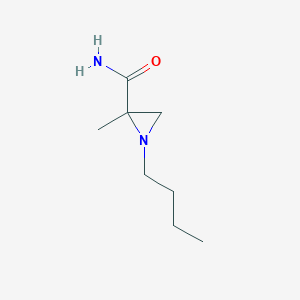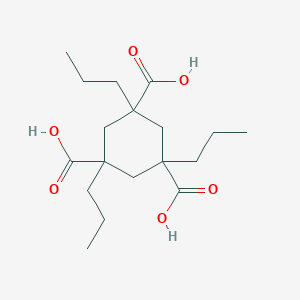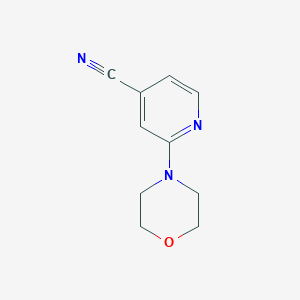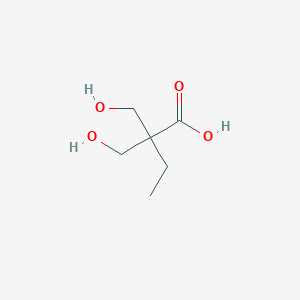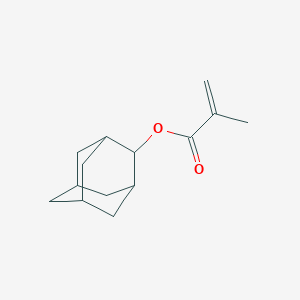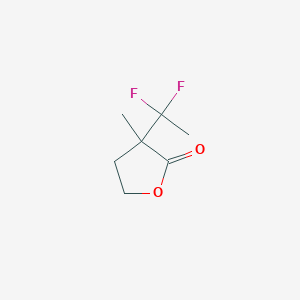
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.
Mechanism Of Action
The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.
Advantages And Limitations For Lab Experiments
DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.
Future Directions
DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.
Synthesis Methods
DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.
Scientific Research Applications
DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.
properties
CAS RN |
131147-39-2 |
|---|---|
Product Name |
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one |
Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3 |
InChI Key |
SPLYYSRLBQTVET-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(C)(F)F |
Canonical SMILES |
CC1(CCOC1=O)C(C)(F)F |
synonyms |
alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone alpha-DFGBL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




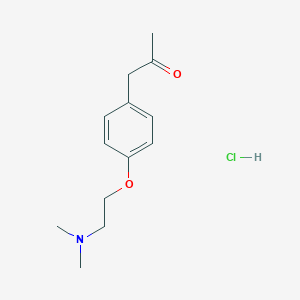
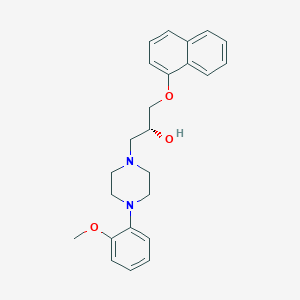
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
